B1577562 Cecropin-A

Cecropin-A

Cat. No.: B1577562
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery in Insect Immune Systems

Cecropin-A was first isolated in 1980 from the hemolymph of Hyalophora cecropia (Cecropia moth) larvae following immune challenge. Researchers observed that infected moths produced a suite of peptides capable of lysing bacterial cells, with this compound emerging as the most potent. Early structural studies revealed its 37-amino-acid sequence, featuring a hydrophobic C-terminal region and a cationic N-terminal domain critical for membrane interactions.

Key milestones in its characterization include:

  • Solid-Phase Synthesis : In 1983, Merrifield et al. synthesized this compound using solid-phase methods, confirming its primary structure and C-terminal amidation. This breakthrough enabled functional studies comparing synthetic and native peptides.
  • Mechanistic Insights : By the 1990s, this compound was shown to permeabilize bacterial membranes via the "barrel-stave" or "toroidal pore" model, depending on peptide-to-lipid ratios.
  • Genetic Studies : Research in Drosophila melanogaster identified a genomic cluster of four Cecropin genes (CecA1, CecA2, CecB, CecC) regulated by Toll and Imd immune pathways. Deletion of this locus in flies impaired defense against Enterobacter cloacae and Providencia heimbachae, demonstrating its in vivo relevance.

Phylogenetic Distribution Across Eukaryotes

This compound homologs are phylogenetically widespread, spanning insects, nematodes, and tunicates (Table 1). This distribution suggests an ancient origin predating the divergence of protostomes and deuterostomes.

Insects

  • Lepidoptera : Beyond H. cecropia, this compound-like peptides (e.g., Papiliocin from Papilio xuthus) are prevalent in butterflies and moths.
  • Diptera : Drosophila species harbor four Cecropin genes, while mosquitoes (e.g., Anopheles gambiae) exhibit expanded families, including Cecropin-D.
  • Coleoptera and Others : Homologs are identified in beetles (Tribolium castaneum) and basal lineages like scorpionflies (Mecoptera).

Nematodes

  • Ascaris suum (pig roundworm) produces Cecropin-P1, initially misattributed to swine intestines. Its precursor includes an acidic pro-region absent in insect forms, suggesting divergent evolutionary trajectories.

Tunicates

  • The sea squirt Styela clava expresses styelins, Cecropin-like peptides with post-translational modifications (e.g., 6-bromotryptophan) enhancing salt tolerance.

Table 1: Phylogenetic Distribution of Cecropin Homologs

Organism Group Example Species Cecropin Homolog Structural Features Key References
Lepidoptera Hyalophora cecropia This compound 37 residues, C-terminal amidation
Diptera Drosophila melanogaster Cecropin-B 35 residues, Toll/Imd-regulated
Nematoda Ascaris suum Cecropin-P1 Acidic pro-region, tetra-basic cleavage
Tunicata Styela clava Styelin-D Brominated tryptophan, hydroxylation

Evolutionary Insights

Phylogenetic analyses reveal clustering by taxonomic class (e.g., dipteran Cecropins form a distinct clade), yet horizontal gene transfer may explain outliers like Ascaris Cecropin-P1. The presence of Cecropins in both protostomes (insects, nematodes) and deuterostomes (tunicates) implies conservation of an ancestral immune effector.

Structural and Functional Conservation
Despite sequence divergence, all Cecropin homologs share:

  • Amphipathic α-helices : Critical for membrane insertion.
  • Cationic charge : Mediates interaction with anionic microbial membranes.
  • Broad-spectrum activity : Effective against bacteria, fungi, and enveloped viruses.

Table 2: Comparative Features of Cecropin Family Peptides

Feature Insect this compound Nematode Cecropin-P1 Tunicate Styelin-D
Length (residues) 37 44 32
Net Charge +7 +6 +9
Post-Translational Modifications None Acidic pro-region Bromination, hydroxylation
Antimicrobial Targets Gram-negative Gram-positive Gram-negative

Properties

bioactivity

Antibacterial

sequence

RWKVFKKIEKVGRNVRDGIIKAGPAIGVLGQAKALG

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Cecropin-A as an Antibacterial Agent

This compound exhibits significant antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria. Its mechanism involves disrupting bacterial membranes, leading to cell lysis. Studies have demonstrated its effectiveness against multidrug-resistant strains, making it a candidate for novel antibiotic development.

  • Case Study : A study investigated the efficacy of this compound against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. The results indicated that this compound significantly inhibited bacterial growth, suggesting its potential as an alternative treatment for infections caused by resistant strains .
Bacteria StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa16 µg/mL

Immunomodulatory Effects

This compound in Immunotherapy

Recent studies have highlighted the immunomodulatory effects of this compound, particularly in enhancing immune responses. It has been shown to modulate cytokine production and promote the activation of immune cells.

  • Case Study : Research on poultry medicine revealed that this compound could serve as an immunomodulatory agent, enhancing the immune response in chickens against viral infections. The findings suggest that it may reduce the reliance on traditional antibiotics in livestock .

Anti-Inflammatory Applications

This compound in Inflammatory Bowel Disease (IBD)

This compound has been evaluated for its potential to alleviate inflammation in models of IBD. Studies indicate that it can reduce inflammatory markers and improve gut health.

  • Case Study : In a mouse model of DSS-induced IBD, intraperitoneal administration of this compound significantly decreased disease activity index scores and improved survival rates compared to control groups treated with gentamicin. It effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
TreatmentSurvival Rate (%)DAI Score Reduction (%)Cytokine Reduction (pg/mL)
Control (Gentamicin)6030TNF-α: 100
This compound (15 mg/kg)8050TNF-α: 40

Agricultural Applications

This compound in Crop Protection

The antimicrobial properties of this compound extend to agricultural applications, particularly in protecting crops from fungal infections and pests.

  • Case Study : A study demonstrated that transgenic plants expressing this compound showed increased resistance to fungal pathogens like Fusarium oxysporum. These plants exhibited reduced disease symptoms and enhanced growth compared to non-transgenic controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cecropin-A vs. Melittin

Melittin, a 26-residue peptide from bee venom, shares functional similarities with this compound but differs structurally and mechanistically:

  • Structural Differences : Melittin has a C-terminal basic domain, contrasting with this compound’s N-terminal basic region .
  • Mechanism : Melittin primarily follows the barrel-stave pore model, while this compound employs the carpet model, causing membrane thinning and pore formation .
  • Activity and Toxicity: this compound shows superior potency against MDR Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and lower hemolysis (<10% at 100 µM) compared to melittin, which is highly hemolytic even at low concentrations .

This compound vs. CM15 and CM18 Hybrids

CM15, a 15-residue hybrid of this compound (residues 1–7) and melittin (residues 2–9), retains this compound’s broad-spectrum activity but with reduced toxicity:

  • Mechanism : CM15 forms transient toroidal pores in membranes, causing reversible defects at 4–8 µM and irreversible lysis at higher concentrations .
  • Therapeutic Potential: CM15’s low hemolytic activity (<5% at 100 µM) makes it a safer candidate than melittin for clinical applications .
  • CM18-Tat11 : Fusion of CM18 (a this compound/melittin hybrid) with the cell-penetrating Tat11 motif enhances endosomal escape but causes irreversible membrane destabilization, unlike CM18 alone .

This compound vs. Magainin-2 Hybrids

Hybrids like CA(1-8)-MA(1-12) (this compound + magainin-2) exhibit enhanced functionality:

  • Structural Modifications : Substitutions (e.g., Phe5Lys, Leu14Phe) stabilize α-helical conformations, improving lipopolysaccharide (LPS) binding and bactericidal activity against clinical isolates .
  • Anticancer Activity : These hybrids induce apoptosis in BEL-7402 liver cancer cells while maintaining low hemolytic effects .

This compound vs. LL37 and Human-Derived Hybrids

Hybrids combining this compound with human cathelicidin LL37 (e.g., CA(1-8)-LL37(17-20)) synergize membrane-lytic and immunomodulatory properties:

  • Broad-Spectrum Efficacy : Such hybrids enhance antibiotic efficacy against Staphylococcus aureus and Escherichia coli .
  • Triple Hybrids : Combining this compound, melittin, and LL37 residues amplifies bactericidal activity against MDR pathogens .

This compound vs. Antiviral Peptides

While this compound suppresses HIV gene expression, other AMPs like dermaseptins (frog-derived) and clavanins (marine-derived) target viral entry or replication:

  • Dermaseptins : Effective against HIV-1 but exhibit moderate cytotoxicity .
  • Clavanins : Inhibit herpes simplex virus (HSV) and rotavirus by disrupting viral envelopes .

Data Tables

Table 1. Structural and Functional Comparison of this compound and Analogous Compounds

Compound Key Features Mechanism of Action Activity Spectrum Toxicity (Hemolysis) Therapeutic Applications References
This compound 37-residue, α-helical, cationic Carpet model, pore formation Gram-/Gram+ bacteria, MDR pathogens, HIV, cancer <10% at 100 µM Antibacterial, antiviral, anticancer
Melittin 26-residue, C-terminal basic Barrel-stave pore formation Broad-spectrum but highly hemolytic >80% at 10 µM Limited due to toxicity
CM15 Hybrid (Cec-A 1–7 + Mel 2–9) Toroidal pores Gram-/Gram+ bacteria, MDR pathogens <5% at 100 µM Antibacterial drug candidate
CA-MA Hybrid Cec-A (1–8) + Magainin-2 (1–12) Enhanced membrane disruption Broad-spectrum bacteria, liver cancer cells <5% at 100 µM Anticancer therapies
Dermaseptins Frog-derived, α-helical Membrane disruption HIV-1, HSV Moderate cytotoxicity Antiviral agents

Research Findings and Therapeutic Potential

  • Antibiotic Resistance : this compound and its hybrids (e.g., CM15, SK4) show promise against MDR Gram-negative bacteria like Acinetobacter baumannii .
  • Anticancer Mechanisms : this compound triggers mitochondrial apoptosis in cancer cells via reactive oxygen species (ROS) generation .
  • Synergistic Formulations: Hybrids with LL37 or magainin-2 enhance membrane penetration and immunomodulation, addressing host toxicity limitations .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Method Overview:
The most classical and widely used method for preparing Cecropin-A is chemical synthesis via solid-phase peptide synthesis. This technique involves sequential addition of protected amino acids to a growing peptide chain anchored on a solid resin.

Key Features and Findings:

  • An improved stepwise SPPS method has been developed to optimize coupling yields and minimize byproducts.
  • Coupling efficiency is closely monitored using a ninhydrin test to ensure completion of each amino acid addition cycle.
  • The fully protected peptide-resin is analyzed by solid-phase Edman degradation to detect any deletion peptides, achieving an average coupling yield greater than 99.8%.
  • After cleavage from the resin using hydrofluoric acid and extraction, the crude peptide mixture is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), with up to 93% of the product being the desired this compound sequence.

Advantages:

  • High purity and control over peptide sequence.
  • Suitable for producing small to moderate quantities of peptide.

Limitations:

  • Costly and time-consuming for large-scale production.
  • Requires specialized equipment and handling of hazardous chemicals (e.g., HF).

Recombinant Expression in Plant Systems (Rice Seeds)

Method Overview:
A novel biotechnological approach involves the expression of this compound as a fusion protein in rice seeds, using the rice oleosin 18 protein as a carrier. This method leverages genetic engineering to produce the peptide in planta.

Key Features and Findings:

  • The chimeric gene encoding oleosin 18 fused with this compound is driven by the strong embryo-specific oleosin 18 promoter, targeting expression to rice seed oil bodies.
  • This compound accumulates in oil bodies without affecting seed viability, seedling growth, or seed yield.
  • Purification is achieved by homogenization of rice seeds followed by simple flotation centrifugation to isolate oil bodies containing the fusion protein.
  • The biologically active this compound peptide is then released and purified from the oil bodies.
  • Mass spectrometry (LC-MS/MS) confirms the identity and activity of the purified peptide.

Advantages:

  • Cost-effective and scalable production platform.
  • Avoids use of hazardous chemicals and complex purification steps.
  • Potential to extend this technology to other antimicrobial peptides.

Limitations:

  • Requires genetic transformation and regulatory approval for transgenic crops.
  • Potential variability in expression levels depending on plant growth conditions.

Comparative Data Table on Preparation Methods of this compound

Preparation Method Scale Suitability Purity Achieved Cost Efficiency Technical Complexity Key Challenges
Solid-Phase Peptide Synthesis Small to Medium >93% (by RP-HPLC) Moderate to High High Hazardous chemicals, time-consuming
Recombinant Expression in Rice Seeds Large High (confirmed by LC-MS/MS) Low to Moderate Moderate Genetic engineering, regulatory hurdles

Research Findings Summary

  • SPPS remains the gold standard for producing chemically pure this compound peptides, especially for research and therapeutic applications requiring precise control over peptide sequence and modifications.
  • Recombinant expression in rice seeds offers a promising alternative for large-scale, cost-effective production, with demonstrated biological activity and simplified purification protocols.
  • The oleosin fusion strategy specifically targets peptide accumulation to oil bodies, facilitating easy separation and minimizing negative impacts on the host plant.
  • Both methods have been validated by advanced analytical techniques such as RP-HPLC, Western blotting, and LC-MS/MS to confirm peptide identity, purity, and bioactivity.

Q & A

Q. Table 1: Common In Vitro Assays for this compound

AssayKey ParametersControls Required
Broth MicrodilutionBacterial strain, inoculum size, pHPositive/Negative controls
Time-KillSampling intervals, temperatureGrowth/sterility controls
Membrane PermeabilityDye concentration, incubation timeUntreated cells

Basic: How can researchers ensure reproducibility in this compound cytotoxicity studies?

Methodological Answer:

  • Standardize Cell Lines: Use validated mammalian cell lines (e.g., HEK-293, HaCaT) from reputable repositories (ATCC, DSMZ). Document passage numbers and culture conditions (e.g., RPMI-1640 + 10% FBS) .
  • Dose-Response Curves: Test this compound across a logarithmic concentration range (e.g., 1–100 µM). Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .
  • Include Replicates: Perform triplicate experiments on separate days to account for batch variability. Report mean ± SEM .

Advanced: How can structural determinants of this compound’s activity be analyzed computationally?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use tools like GROMACS or AMBER to model this compound’s interaction with lipid bilayers. Parameterize force fields (e.g., CHARMM36) for peptide-membrane systems .
  • Free Energy Calculations: Apply umbrella sampling or metadynamics to quantify binding affinities for specific lipid types (e.g., phosphatidylglycerol vs. phosphatidylcholine) .
  • Machine Learning: Train models on peptide sequence-activity datasets (e.g., CAMPR3) to predict antimicrobial potency of this compound analogs .

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer:

  • Evaluate Pharmacokinetics: Measure plasma half-life, tissue distribution, and clearance rates in animal models (e.g., murine sepsis). Use LC-MS/MS to quantify this compound levels .
  • Assay Physiological Conditions: Mimic in vivo environments (e.g., serum protein binding, pH gradients) in vitro. Compare MIC values in Mueller-Hinton broth vs. 50% serum .
  • Systematic Review: Conduct a meta-analysis of existing studies to identify confounding variables (e.g., dosing frequency, infection site) using PRISMA guidelines .

Advanced: What statistical approaches are suitable for analyzing synergistic effects of this compound with conventional antibiotics?

Methodological Answer:

  • Checkerboard Assay: Calculate Fractional Inhibitory Concentration Index (FICI):
    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
    • Interpret synergy (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), or antagonism (FICI > 1) .
  • Isobolographic Analysis: Plot dose-response curves for individual drugs and combinations. Use CompuSyn software to generate isoboles .
  • Bayesian Hierarchical Models: Account for inter-study variability in meta-analyses of synergy data .

Basic: How to integrate existing literature into a novel research question on this compound’s mechanism of action?

Methodological Answer:

  • Systematic Review: Use databases (PubMed, Scopus) with search terms: "this compound AND (membrane disruption OR intracellular targets)". Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) .
  • Gap Analysis: Identify understudied areas (e.g., immunomodulatory effects in mammalian cells) using tools like PICO (Population: Bacterial pathogens; Intervention: this compound; Comparison: Conventional antibiotics; Outcome: Membrane integrity) .

Advanced: What methodologies validate this compound’s immunomodulatory effects beyond antimicrobial activity?

Methodological Answer:

  • Cytokine Profiling: Treat immune cells (e.g., macrophages) with this compound and quantify TNF-α, IL-6 via ELISA or multiplex assays (Luminex) .
  • Transcriptomics: Perform RNA-seq to identify differentially expressed genes (e.g., NF-κB pathway). Validate with qPCR .
  • In Vivo Models: Use LPS-induced septic shock models in mice to assess this compound’s anti-inflammatory efficacy .

Basic: What controls are essential in this compound resistance studies?

Methodological Answer:

  • Wild-Type vs. Resistant Strains: Include strains with documented resistance mechanisms (e.g., altered membrane charge).
  • Cationic Peptide Controls: Compare this compound to polymyxin B or melittin to differentiate resistance pathways .
  • Genomic Sequencing: Identify mutations in resistant strains via whole-genome sequencing (Illumina NovaSeq) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.